

# Application Note: Structural Analysis of (Z)-Aconitic Acid- $^{13}\text{C}_6$ by NMR Spectroscopy

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## Compound of Interest

Compound Name: (Z)-Aconitic acid- $^{13}\text{C}_6$

Cat. No.: B12056148

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## Introduction

(Z)-Aconitic acid, a tricarboxylic acid, is a key intermediate in the Krebs cycle, also known as the citric acid cycle.[1][2][3] Its structure and stereochemistry are crucial for its biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of organic molecules.[4] This application note details the use of  $^{13}\text{C}$  NMR spectroscopy for the structural analysis of isotopically labeled (Z)-Aconitic acid- $^{13}\text{C}_6$ . The use of a fully  $^{13}\text{C}$ -labeled molecule provides enhanced sensitivity and allows for the determination of carbon-carbon connectivities through the analysis of  $^{13}\text{C}$ - $^{13}\text{C}$  coupling constants, offering a comprehensive structural characterization.[5][6] This protocol is intended for researchers, scientists, and drug development professionals working on metabolite identification, pathway elucidation, and quality control of isotopically labeled compounds.

## Structural Information

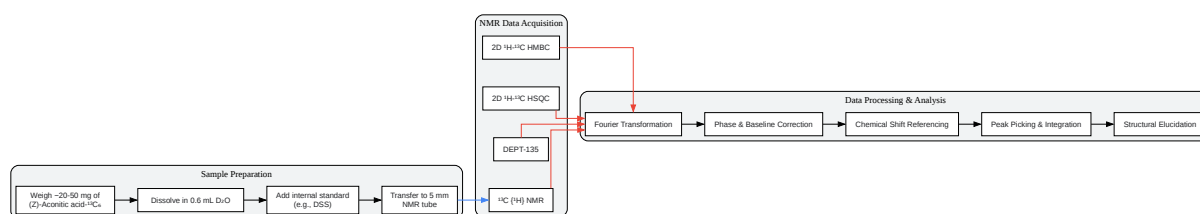
(Z)-Aconitic acid, also known as cis-aconitic acid, has the chemical formula  $\text{C}_6\text{H}_6\text{O}_6$ . [3][7] The IUPAC name is (Z)-prop-1-ene-1,2,3-tricarboxylic acid.[7] The structure with the standard numbering of the carbon atoms is shown below.

(Image of (Z)-Aconitic acid structure with carbon numbering will be implicitly represented in the data tables and analysis below)

## Experimental Protocols

A detailed workflow for the NMR analysis of (Z)-Aconitic acid- $^{13}\text{C}_6$  is presented below. This process includes sample preparation, acquisition of NMR data, and subsequent data processing and analysis.

## Diagram: Experimental Workflow for NMR Analysis



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Caption: Experimental workflow for the NMR structural analysis of (Z)-Aconitic acid- $^{13}\text{C}_6$ .

## Materials

- (Z)-Aconitic acid- $^{13}\text{C}_6$
- Deuterium oxide ( $\text{D}_2\text{O}$ , 99.9% D)
- Internal standard for aqueous samples (e.g., 4,4-dimethyl-4-silapentane-1-sulfonic acid - DSS)

- 5 mm NMR tubes
- Volumetric flasks and pipettes
- NMR spectrometer (e.g., 500 MHz or higher)

## Sample Preparation Protocol

- **Weighing the Sample:** Accurately weigh approximately 20-50 mg of (Z)-Aconitic acid- $^{13}\text{C}_6$ .<sup>[8]</sup> A higher concentration is generally better for  $^{13}\text{C}$  NMR due to its lower sensitivity compared to  $^1\text{H}$  NMR.<sup>[9]</sup>
- **Dissolution:** Dissolve the weighed sample in 0.6 mL of  $\text{D}_2\text{O}$  in a clean, dry vial.<sup>[10]</sup> Carboxylic acids are generally soluble in water.<sup>[1]</sup>
- **Internal Standard:** Add a small, known amount of an internal standard such as DSS. This is crucial for accurate chemical shift referencing, especially in  $\text{D}_2\text{O}$ .<sup>[8][11]</sup>
- **Transfer to NMR Tube:** Carefully transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient for the instrument's detector (typically around 4-5 cm).<sup>[10]</sup>
- **Homogenization:** Gently vortex the NMR tube to ensure a homogeneous solution.

## NMR Data Acquisition Protocol

The following experiments are recommended for a comprehensive structural analysis. All experiments should be performed at a constant temperature (e.g., 298 K).

- $^{13}\text{C}\{^1\text{H}\}$  NMR (Proton-Decoupled): This is the standard experiment to obtain the chemical shifts of all carbon atoms.
  - **Pulse Program:** A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
  - **Spectral Width:** Approximately 200-220 ppm, centered around 100 ppm.
  - **Acquisition Time:** 1-2 seconds.

- Relaxation Delay (d1): 2-5 seconds. A longer delay is necessary for quaternary carbons to fully relax.
- Number of Scans: 1024 or more, depending on the sample concentration, to achieve a good signal-to-noise ratio.
- DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the multiplicity of each carbon atom (CH, CH<sub>2</sub>, CH<sub>3</sub>).[\[7\]](#)[\[12\]](#)[\[13\]](#)
  - Pulse Program: A standard DEPT-135 pulse sequence.
  - Key Parameters: Similar to the <sup>13</sup>C{<sup>1</sup>H} experiment, but with the appropriate pulse angles to differentiate carbon types. CH and CH<sub>3</sub> signals will appear as positive peaks, while CH<sub>2</sub> signals will appear as negative peaks. Quaternary carbons are not observed in a DEPT-135 spectrum.[\[13\]](#)
- 2D <sup>1</sup>H-<sup>13</sup>C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and carbons.[\[3\]](#)[\[14\]](#)
  - Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement.
  - Spectral Width: Optimized for the proton and carbon chemical shift ranges of the molecule.
  - Number of Increments (F1): 256-512.
  - Number of Scans per Increment: 8-16.
- 2D <sup>1</sup>H-<sup>13</sup>C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations (typically 2-3 bonds) between protons and carbons, which is essential for establishing the carbon skeleton.[\[3\]](#)
  - Pulse Program: A standard HMBC pulse sequence.
  - Long-Range Coupling Delay: Optimized for a J-coupling of approximately 8 Hz.[\[4\]](#)
  - Number of Increments (F1): 256-512.

- Number of Scans per Increment: 16-32.

## Data Presentation and Analysis

The acquired NMR data should be processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard.

### <sup>13</sup>C NMR Data Summary

The following table summarizes the expected <sup>13</sup>C NMR chemical shifts and multiplicities for (Z)-Aconitic acid-<sup>13</sup>C<sub>6</sub>. The chemical shift values are based on data from the Human Metabolome Database and the Biological Magnetic Resonance Bank.<sup>[7]</sup>

Carbon Atom	Chemical Shift (δ) in ppm (in D <sub>2</sub> O, pH 7.4)	Multiplicity (from DEPT-135)
C1	~126.2	CH
C2	~146.5	C (Quaternary)
C3	~46.1	CH <sub>2</sub>
C4 (COOH)	~181.7	C (Quaternary)
C5 (COOH)	~177.5	C (Quaternary)
C6 (COOH)	~180.0	C (Quaternary)

Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and temperature. Carboxylic acid carbons typically resonate in the 160-185 ppm range.<sup>[15][16]</sup>

## Structural Connectivity from 2D NMR

The analysis of 2D NMR spectra provides the connectivity information for assembling the molecule.

### Diagram: NMR Connectivity for Structural Elucidation

Caption: Key NMR correlations for the structural elucidation of (Z)-Aconitic acid-<sup>13</sup>C<sub>6</sub>.

### Interpretation of Connectivity Data:

- HSQC: The HSQC spectrum will show correlations between C1 and its directly attached proton (H1), and between C3 and its two attached protons (H3a and H3b).
- HMBC: The HMBC spectrum is crucial for piecing together the carbon backbone. Key expected correlations include:
  - H1 to C2, C3, and C6.
  - H3 protons to C1, C2, and C4.
- $^{13}\text{C}$ - $^{13}\text{C}$  Couplings: In the high-resolution  $^{13}\text{C}\{^1\text{H}\}$  spectrum of the fully labeled compound, one-bond  $^{13}\text{C}$ - $^{13}\text{C}$  couplings will be observed as doublets, confirming the direct connectivity between adjacent carbon atoms as depicted in the diagram. Long-range  $^{13}\text{C}$ - $^{13}\text{C}$  couplings may also be observable, providing further structural confirmation.

## Conclusion

This application note provides a comprehensive protocol for the structural analysis of (Z)-Aconitic acid- $^{13}\text{C}_6$  using NMR spectroscopy. The combination of one-dimensional  $^{13}\text{C}$  and DEPT experiments with two-dimensional HSQC and HMBC techniques allows for the unambiguous assignment of all carbon and proton signals and the confirmation of the molecular structure. The use of a fully  $^{13}\text{C}$ -labeled isotopologue significantly enhances the information content of the NMR data, making it a powerful tool for detailed structural characterization in metabolic research and the quality control of stable isotope-labeled compounds.

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